1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring:
- A 2-methylindole moiety (a bicyclic structure with a five-membered pyrrole ring fused to a benzene ring).
- A triazolobenzimidazole core (a fused triazole-benzimidazole system).
- A sulfanyl ethanone bridge connecting the two heterocycles.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-11-17(12-6-2-3-7-13(12)20-11)16(25)10-26-19-23-22-18-21-14-8-4-5-9-15(14)24(18)19/h2-9,20H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJKKQHJNLNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC4=NC5=CC=CC=C5N43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is a novel derivative that combines structural features of indoles and benzimidazoles, known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
This structure features a 2-methylindole moiety linked to a 9H-[1,2,4]triazolo[4,3-a]benzimidazole through a sulfanyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole and benzimidazole units followed by coupling reactions to form the final product. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.
Anticancer Properties
Recent research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated using the MTT assay against several cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). Results showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study 1 : A study demonstrated that a related benzimidazole derivative significantly reduced tumor size in xenograft models of breast cancer.
- Case Study 2 : In vitro studies showed that compounds with similar structures inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections.
Comparison with Similar Compounds
Structural Analogues and Key Features
(a) 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone ()
- Structure : Replaces the indole with a thienyl group and substitutes benzimidazole with benzothiazole.
- Molecular Formula : C14H9N3OS3 (MW: 355.44 g/mol).
- Biological Activity: Benzothiazole derivatives are known for antimicrobial and anticancer properties .
(b) 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone ()
- Structure: Shares the indole-triazole-sulfanyl ethanone backbone but includes an azepane ring.
- Molecular Formula : C19H23N5OS (MW: 369.49 g/mol).
- Key Difference : The azepane group may improve solubility and pharmacokinetic properties.
- Biological Activity : Analogous triazole-indole derivatives exhibit antiviral and anticancer activity .
(c) 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one ()
- Structure : Features a dihydroindole and imidazotriazole system.
- Molecular Formula: Not explicitly provided, but estimated MW ~400–450 g/mol.
- Biological Activity : Imidazotriazole derivatives are explored for anticancer applications .
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | ~C20H16N4OS2* | ~400–420* | Indole + triazolobenzimidazole + sulfanyl |
| 1-(2-Thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone | C14H9N3OS3 | 355.44 | Thienyl + benzothiazole-triazole |
| 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone | C19H23N5OS | 369.49 | Indole + azepane + triazole |
*Estimated based on structural similarity to and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
